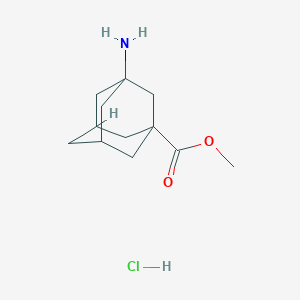

![molecular formula C20H25NO4S B2364329 N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1105234-41-0](/img/structure/B2364329.png)

N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also known as TAK-438, is a novel proton pump inhibitor (PPI) that is currently being developed as a potential treatment for acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcer disease (PUD). The unique chemical structure of TAK-438 allows it to selectively inhibit the proton pump in the stomach, leading to a more sustained and potent acid suppression compared to other PPIs on the market.

Applications De Recherche Scientifique

Antimicrobial Properties

New tetrahydronaphthalene-sulfonamide derivatives exhibit potent antimicrobial agents. They demonstrate significant in vitro inhibitory activities against Gram-positive and Gram-negative bacterial strains and Candida Albicans. Some derivatives, like compound 2, can be easily modified to transition from biologically inactive compounds to highly active sulfonamide products, showcasing marked safety towards human normal cells (Mohamed et al., 2021).

Potential in Cancer Treatment

Sulfonic acid analogues, like those derived from tetrahydronaphthalenes, are being evaluated for selective retinoid X receptor (RXR) agonism. These compounds, including some tetrahydronaphthalene derivatives, have shown promise in inhibiting proliferation in cutaneous T-cell lymphoma (CTCL) cells, suggesting therapeutic potential in cancer treatment (Heck et al., 2016).

Herbicidal Activity

Some tetrahydronaphthalene-sulfonamide derivatives have been synthesized and tested for their herbicidal activity. It was found that the (S)-isomers of these compounds were the active forms, indicating potential applications in agriculture (Hosokawa et al., 2001).

Inhibition of Carbonic Anhydrase

Tetrahydronaphthalene-sulfonamide derivatives have shown inhibitory effects on human carbonic anhydrase isozymes, suggesting potential applications in the treatment of diseases where inhibition of these enzymes is beneficial (Akbaba et al., 2014).

Selectivity in Receptor Activation

Modifications in tetrahydronaphthalene-sulfonamide derivatives can lead to enhanced biological selectivity and potency, particularly in activating certain serotonin and dopamine receptors. This selectivity may have therapeutic applications in the treatment of central nervous system (CNS) disorders (Canale et al., 2016).

Propriétés

IUPAC Name |

N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4S/c1-2-24-18-8-10-19(11-9-18)25-14-13-21-26(22,23)20-12-7-16-5-3-4-6-17(16)15-20/h7-12,15,21H,2-6,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROYRADXVJWVMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2364249.png)

![(E)-ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2364252.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2364255.png)

![5-((2,6-Dimethylmorpholino)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364256.png)

![3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2364259.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2364261.png)

![6-(3,4-dimethylphenyl)-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2364264.png)